1,3-Dichloro-2-iodo-4-nitrobenzene
Overview
Description
1,3-Dichloro-2-iodo-4-nitrobenzene is an aromatic compound characterized by the presence of chlorine, iodine, and nitro functional groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-iodo-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1,3-dichlorobenzene followed by iodination. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group. Subsequent iodination can be achieved using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-2-iodo-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-withdrawing groups (nitro and halogens), the compound is less reactive towards electrophilic substitution.
Nucleophilic Aromatic Substitution (NAS): The electron-deficient aromatic ring makes it susceptible to nucleophilic attack, leading to substitution reactions where nucleophiles replace the halogen atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the nitro group to form corresponding nitro derivatives.
Major Products:
Substitution Reactions: Products include various substituted benzenes depending on the nucleophile used in NAS reactions.
Reduction Products: Amino derivatives are common products when the nitro group is reduced.
Scientific Research Applications
1,3-Dichloro-2-iodo-4-nitrobenzene has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-iodo-4-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The nitro group, being an electron-withdrawing group, makes the aromatic ring electron-deficient, facilitating nucleophilic attack. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
1,3-Dichloro-4-nitrobenzene: Similar structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Chloro-1-iodo-4-nitrobenzene: Differently substituted isomer with varying reactivity and applications.
1,4-Dichloro-2-nitrobenzene: Another isomer with distinct chemical properties and uses.
Uniqueness: 1,3-Dichloro-2-iodo-4-nitrobenzene is unique due to the combination of chlorine, iodine, and nitro groups, which impart specific reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo both electrophilic and nucleophilic substitution reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
1,3-dichloro-2-iodo-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2INO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHBAVLTTMLJJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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